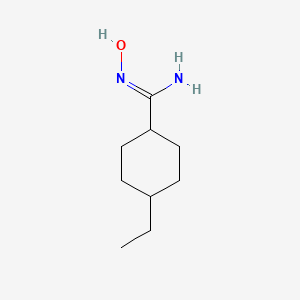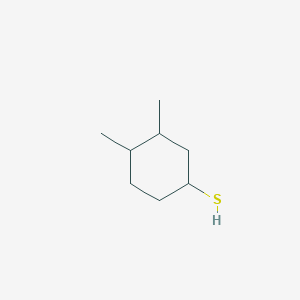![molecular formula C8H12N2O B13304603 3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)
3-[(2S)-Butan-2-yl]pyrazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-Butan-2-yl]pyrazin-2-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Butan-2-yl]pyrazin-2-ol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrazin-2-ol with (S)-2-butanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2S)-Butan-2-yl]pyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Pyrazine amines.
Substitution: Halogenated or alkylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2S)-Butan-2-yl]pyrazin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(2S)-Butan-2-yl]pyrazin-2-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A well-known anti-tuberculosis drug.
Pyrazine-2-carboxylic acid: Another pyrazine derivative with antimicrobial properties.
2,3-Dimethylpyrazine: Used in flavor and fragrance industries.
Uniqueness
3-[(2S)-Butan-2-yl]pyrazin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its stereochemistry (S-configuration) and the presence of a hydroxyl group make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-[(2S)-butan-2-yl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6(2)7-8(11)10-5-4-9-7/h4-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
RSDKBGFQWAFAHH-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H](C)C1=NC=CNC1=O |
Kanonische SMILES |
CCC(C)C1=NC=CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


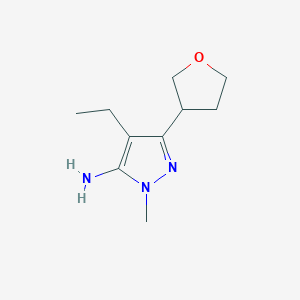

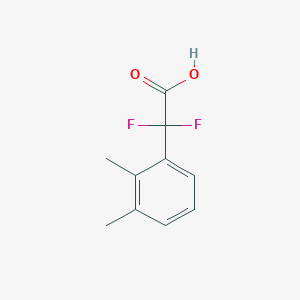
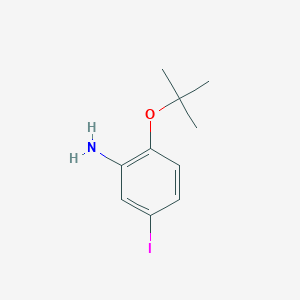

![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

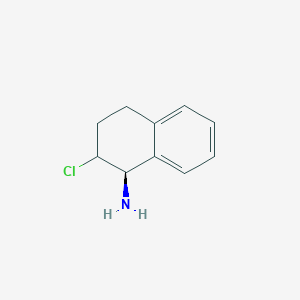
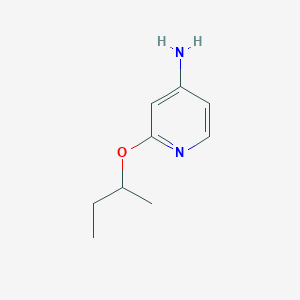
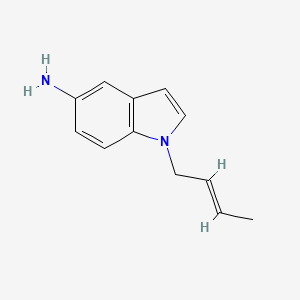
![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
